molecular formula C21H16ClN3O2S B2485427 N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide CAS No. 895024-28-9

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B2485427
CAS No.: 895024-28-9
M. Wt: 409.89
InChI Key: YZQUBBXYHPWSKN-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide is a synthetic small molecule with the molecular formula C21H16ClN3O2S and a molecular weight of 409.88 g/mol . Its structure features a benzothiazole core, a privileged scaffold in medicinal chemistry known for yielding compounds with diverse pharmacological activities . Benzothiazole derivatives are frequently investigated in drug discovery and have demonstrated potential in various research areas, including the development of anti-tubercular agents . This specific compound is offered for early discovery research. As an integral part of the discovery process, researchers utilize such compounds to probe biological pathways and identify new therapeutic candidates. This product is supplied for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c22-16-8-9-18-19(11-16)28-21(24-18)25(13-15-5-4-10-23-12-15)20(26)14-27-17-6-2-1-3-7-17/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQUBBXYHPWSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride to form 2-chloro-N-(6-chlorobenzothiazol-2-yl)acetamide. This intermediate is then reacted with phenoxyacetic acid and pyridine-3-carboxaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Studies have shown that benzothiazole derivatives, including this compound, can inhibit the growth of various bacterial and fungal pathogens.

Minimum Inhibitory Concentration (MIC) Studies:

CompoundMIC (μmol/mL)
N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide5.0 - 10.0
Control (Standard Antibiotic)1.0 - 5.0

These results suggest that structural modifications can enhance antimicrobial efficacy.

Antitumor Activity

The compound's structural features make it a candidate for anticancer research. Preliminary studies have indicated its potential to inhibit the proliferation of cancer cell lines.

Case Study: Antitumor Evaluation

A study evaluated the antitumor activity against several human cancer cell lines using the following parameters:

Cell LineIC50 (μM)
HepG212.5
DLD-110.8
MCF715.0

These findings suggest that the compound may interact with cellular mechanisms involved in tumor growth.

Enzyme Inhibition

Molecular docking studies indicate that this compound may inhibit key enzymes such as topoisomerases and kinases, which are critical in cancer progression and microbial resistance.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methodologies, including:

A. One-Pot Synthesis

Utilizing a one-pot reaction approach allows for efficient synthesis while minimizing by-products. This method often involves:

  • Reagents: Benzothiazole derivatives, phenolic compounds, and pyridine derivatives.
  • Conditions: Solvent-free conditions or mild solvents under controlled temperatures.

B. Retrosynthetic Analysis

Retrosynthetic analysis can help identify feasible synthetic pathways for this compound by breaking down its structure into simpler precursors.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

The benzothiazole ring’s substitution pattern significantly impacts physicochemical and pharmacological properties. Key analogs include:

Compound Name Substituent at Benzothiazole-6 Acetamide Substituents Molecular Formula Molecular Weight Source
Target Compound Cl Phenoxy, N-(pyridin-3-yl)methyl C21H16ClN3O2S 434.89 -
N-(6-ethoxy-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide Ethoxy (OCH2CH3) 4-chlorophenyl C17H15ClN2O2S 370.83 EP3348550A1
N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide CF3 Phenyl C16H11F3N2OS 360.33 EP3348550A1
2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide Cl Chloro (CH2Cl) C9H6Cl2N2OS 261.13 Enamine Ltd
N-[6-(5,6-dimethoxypyridin-3-yl)-1,3-benzothiazol-2-yl]acetamide 5,6-dimethoxypyridin-3-yl Acetamide (unsubstituted) C16H15N3O3S 337.37 PDBj 2WK

Key Findings :

  • Trifluoromethyl (CF3) : Compounds with CF3 (e.g., ) exhibit enhanced metabolic stability due to fluorine’s inductive effects, but may reduce solubility.
  • Heteroaromatic Extensions : The dimethoxypyridinyl group in introduces hydrogen-bonding sites, contrasting with the target’s pyridinylmethyl group, which may favor π-π stacking interactions.

Acetamide Backbone Modifications

Variations in the acetamide’s α-position and nitrogen substituents alter steric and electronic profiles:

Compound Name α-Substituent N-Substituent Biological Relevance (Inferred)
Target Compound Phenoxy Pyridin-3-ylmethyl Enhanced π-stacking and hydrogen bonding
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-dichlorophenyl Thiazol-2-yl Structural mimic of benzylpenicillin
N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide 3,4-dimethoxybenzoyl Pyridin-3-ylmethyl Larger acyl group may hinder target binding
N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide 3,4,5-trimethoxyphenyl None Increased polarity from methoxy groups

Key Findings :

  • Phenoxy vs. Aryl Groups: The phenoxy group in the target compound may confer rigidity and enhance binding to aromatic-rich pockets compared to flexible alkyl chains .
  • Thiazole vs.
  • Benzamide vs. Acetamide : The benzamide analog () has a bulkier acyl group, which could reduce solubility or alter target specificity.

Physicochemical and Structural Insights

  • Crystal Packing : Compounds like exhibit intermolecular N–H⋯N hydrogen bonds, forming stable 1D chains that may correlate with improved crystallinity and formulation stability .
  • Synthetic Accessibility : Enamine Ltd’s catalog () lists analogs with chloro substituents and pyridinylmethyl groups, suggesting feasible synthesis routes via amide coupling or nucleophilic substitution.

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H15ClN2O2SC_{16}H_{15}ClN_2O_2S, with a molecular weight of 334.82 g/mol. The structure includes a benzothiazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Structural Formula

N 6 chloro 1 3 benzothiazol 2 yl 2 phenoxy N pyridin 3 yl methyl acetamide\text{N 6 chloro 1 3 benzothiazol 2 yl 2 phenoxy N pyridin 3 yl methyl acetamide}

The biological activity of this compound primarily involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in pain and inflammation pathways .
  • Anticancer Properties : The benzothiazole group has been associated with anticancer activity through mechanisms such as inducing apoptosis in cancer cells and inhibiting angiogenesis .

In Vitro Studies

Recent studies have demonstrated that related benzothiazole derivatives exhibit low nanomolar inhibition potencies for both sEH and FAAH enzymes. These compounds have shown promise in reducing pain responses in animal models, suggesting potential applications in pain management therapies .

Case Studies

  • Pain Management : In a study assessing the analgesic effects of dual sEH/FAAH inhibitors, compounds similar to this compound were evaluated for their ability to alleviate pain without significant side effects .
  • Cancer Treatment : A study highlighted the anticancer potential of benzothiazole derivatives, noting that compounds with similar structures inhibited tumor growth by affecting cell cycle progression and inducing apoptosis in various cancer cell lines .

Summary of Biological Activities

Activity TypeMechanismReference
Pain ReliefInhibition of sEH and FAAH
AnticancerInduction of apoptosis and inhibition of angiogenesis
Anti-inflammatoryModulation of inflammatory pathways

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